molecular formula C21H26N7NaO13P2 B10855557 2'-deoxy NAD+ (sodium salt)

2'-deoxy NAD+ (sodium salt)

Cat. No.: B10855557
M. Wt: 669.4 g/mol
InChI Key: KURUHDGFKRYFCS-SUWCGJJBSA-M
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Description

Preparation Methods

The synthesis of 2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) involves several steps. One common method includes the reaction of 2’-deoxyadenosine with nicotinamide mononucleotide in the presence of specific enzymes or chemical catalysts. The reaction conditions typically involve controlled pH and temperature to ensure the stability of the product . Industrial production methods may involve large-scale enzymatic synthesis to achieve high purity and yield.

Chemical Reactions Analysis

2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) undergoes various chemical reactions, including:

Scientific Research Applications

2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as an agonist of transient receptor potential melastatin 2. It increases calcium-induced currents and participates in ADP-ribosylation reactions, which modify proteins and influence various cellular processes. The molecular targets include poly(ADP-ribose) polymerases and other enzymes involved in NAD metabolism .

Comparison with Similar Compounds

Similar compounds include:

    Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions.

    Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions.

    Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in boosting NAD levels in cells.

2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) is unique due to its specific role as a transient receptor potential melastatin 2 agonist and its involvement in ADP-ribosylation reactions, which are not common to all NAD derivatives .

Properties

Molecular Formula

C21H26N7NaO13P2

Molecular Weight

669.4 g/mol

IUPAC Name

sodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H27N7O13P2.Na/c22-18-15-20(25-8-24-18)28(9-26-15)14-4-11(29)12(39-14)6-37-42(33,34)41-43(35,36)38-7-13-16(30)17(31)21(40-13)27-3-1-2-10(5-27)19(23)32;/h1-3,5,8-9,11-14,16-17,21,29-31H,4,6-7H2,(H5-,22,23,24,25,32,33,34,35,36);/q;+1/p-1/t11-,12+,13+,14+,16+,17+,21+;/m0./s1

InChI Key

KURUHDGFKRYFCS-SUWCGJJBSA-M

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+]

Origin of Product

United States

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